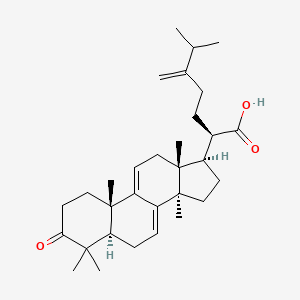

Dehydroebriconic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dehydroebriconic acid, also known as this compound, is a useful research compound. Its molecular formula is C31H46O3 and its molecular weight is 466.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 726128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

Dehydroebriconic acid exhibits significant anticancer activity through multiple mechanisms:

- DNA Topoisomerase Inhibition : Research indicates that this compound is a potent inhibitor of DNA topoisomerase II, with an IC50 value of 4.6 μM. This inhibition disrupts DNA replication and transcription in cancer cells, making it a potential candidate for cancer treatment .

- Anti-Angiogenic Activity : The compound has been linked to anti-angiogenic effects, which are crucial for inhibiting tumor growth by preventing the formation of new blood vessels. Its ability to modulate various signaling pathways involved in angiogenesis suggests its role as an adjunct therapy in cancer management .

Hepatoprotective Effects

This compound has demonstrated protective effects against alcoholic liver disease (ALD). It acts as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and GSK3β, promoting Nrf2 nuclear translocation and enhancing antioxidant gene expression. This mechanism helps mitigate oxidative stress associated with liver damage .

Anti-Inflammatory and Analgesic Effects

The compound exhibits analgesic and anti-inflammatory properties, which can be beneficial in treating chronic pain conditions and inflammatory diseases. Studies have shown that this compound can reduce inflammation markers and alleviate pain symptoms in various models .

Diabetes Management

Emerging research highlights the potential of this compound in managing diabetes. It has shown promise in improving insulin sensitivity and reducing oxidative stress in diabetic models, suggesting its utility in both type 1 and type 2 diabetes management .

Table 1: Summary of Research Findings on this compound

Análisis De Reacciones Químicas

Molecular Binding with Human Serum Albumin

DeEA demonstrates specific binding behavior with human serum albumin (HSA), a critical transport protein. Key findings from fluorescence spectroscopy and molecular docking studies include:

Binding Mechanism and Thermodynamics

-

Quenching Mechanism : DeEA quenches HSA fluorescence through combined static and dynamic mechanisms. Static quenching dominates at lower temperatures (288 K), while dynamic effects increase at higher temperatures (308 K) .

-

Binding Constants :

-

Thermodynamic Parameters :

Structural Impact on HSA

-

Synchronous fluorescence spectra revealed conformational changes in HSA’s tyrosine and tryptophan residues upon DeEA binding .

-

Three-dimensional fluorescence spectroscopy showed altered microenvironments near HSA’s aromatic amino acids .

Molecular Docking Insights

Docking simulations identified Site II (subdomain IIIA) of HSA as DeEA’s primary binding location. Key interactions include:

-

Hydrogen bonds with Arg-410 and Tyr-411.

-

Hydrophobic interactions with Leu-387, Leu-407, and Lys-414 .

These results align with fluorescence data, confirming the dominance of hydrogen bonding and van der Waals forces .

Functional Implications

-

Pharmacokinetics : The temperature-dependent binding suggests DeEA may dissociate from HSA under physiological temperatures (37°C/310 K), potentially limiting its plasma transport .

-

Stability Considerations : The compound’s binding efficacy decreases markedly above 298 K, necessitating formulation strategies to enhance thermal stability .

Research Gaps and Recommendations

No direct studies on synthetic reactions (e.g., oxidation, esterification) or metabolic pathways of DeEA or dehydroebriconic acid were identified in the reviewed literature. Future work should:

-

Clarify nomenclature discrepancies between "this compound" and "dehydroeburicoic acid."

-

Investigate synthetic modifications to improve binding stability.

-

Explore enzymatic interactions and metabolic fate in biological systems.

Propiedades

Fórmula molecular |

C31H46O3 |

|---|---|

Peso molecular |

466.7 g/mol |

Nombre IUPAC |

(2R)-6-methyl-5-methylidene-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |

InChI |

InChI=1S/C31H46O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h11,14,19,21-22,25H,3,9-10,12-13,15-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,29-,30-,31+/m1/s1 |

Clave InChI |

DVXFDXIVWQWLIU-DIQRFASRSA-N |

SMILES isomérico |

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O |

SMILES canónico |

CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O |

Sinónimos |

dehydroebriconic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.